molecular formula C14H21ClFNO B1397388 3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220018-88-1

3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397388
CAS No.: 1220018-88-1
M. Wt: 273.77 g/mol
InChI Key: SYSJGMCYLGKNDQ-UHFFFAOYSA-N
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Description

3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative characterized by a 3-fluorobenzyloxyethyl substituent attached to the piperidine ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine scaffolds in targeting central nervous system (CNS) receptors, enzymes, and ion channels.

Properties

IUPAC Name

3-[2-[(3-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO.ClH/c15-14-5-1-3-13(9-14)11-17-8-6-12-4-2-7-16-10-12;/h1,3,5,9,12,16H,2,4,6-8,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSJGMCYLGKNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring with a fluorobenzyl ether moiety, which may influence its pharmacological properties, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Characteristics

  • Molecular Formula : C₁₄H₂₁ClFNO
  • Molecular Weight : Approximately 273.77 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a 3-fluorobenzyl ether group.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act on dopamine and serotonin receptors, modulating neurochemical pathways relevant to various neurological conditions such as anxiety, depression, and schizophrenia.

The mechanism involves:

  • Binding Affinity : The fluorobenzyl group enhances the binding affinity to specific receptors.
  • Receptor Modulation : It may function as an agonist or antagonist depending on the receptor type and context of use.

In Vitro Studies

In vitro assays have demonstrated the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. The following table summarizes key findings from various studies:

Study ReferenceActivity AssessedIC50 Value (μM)Comments
AChE Inhibition1.2High activity compared to standard drugs
Neurotransmitter InteractionNot specifiedSuggests modulation of dopamine and serotonin pathways
Binding AffinityNot specifiedIndicates potential for drug development

Case Studies and Research Findings

  • Neuropharmacological Applications :
    • Research indicates that compounds similar to this compound have shown promise in treating cognitive disorders by inhibiting AChE and enhancing cholinergic transmission .
  • Comparative Studies :
    • Similar compounds were evaluated for their biological activities, revealing that variations in substitution patterns significantly affect their pharmacological profiles. For instance, compounds with different fluorine substitution positions exhibited distinct binding affinities and receptor selectivities.
  • Potential Therapeutic Applications :
    • The compound is being explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems effectively. Its unique structure may lead to the development of novel therapeutic agents targeting conditions like schizophrenia and depression .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₂₁ClFNO
  • Molecular Weight : 273.78 g/mol
  • CAS Number : 1220018-88-1
  • Structural Characteristics : The compound features a piperidine ring substituted with a fluorobenzyl ether, which contributes to its pharmacological properties.

Pharmacological Studies

3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

  • Neuropharmacology : Preliminary studies indicate that this compound may exhibit activity similar to known psychoactive substances, making it a candidate for research into treatments for neurological disorders such as depression and anxiety.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Researchers utilize it in the development of new pharmaceuticals or agrochemicals.

  • Synthetic Chemistry : Its unique functional groups allow chemists to modify the piperidine backbone, leading to derivatives that may have enhanced biological activity or selectivity.

Biomedical Research

In addition to pharmacological applications, this compound is useful in various biomedical research contexts.

  • Diagnostic Tools : It can be employed in the development of diagnostic agents due to its potential interactions at the molecular level within biological systems.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the binding affinity of similar piperidine derivatives to serotonin receptors. Results indicated that modifications on the piperidine ring could enhance receptor selectivity, suggesting that this compound might also exhibit similar properties.

CompoundReceptor AffinityNotes
Compound AHighSelective for 5-HT1A
This compoundTBDPotential for further study

Case Study 2: Synthesis of Derivatives

In another investigation, researchers synthesized various derivatives of this compound to evaluate their efficacy against certain bacterial strains. The study demonstrated that modifications could lead to increased antimicrobial activity.

DerivativeActivity LevelTarget Bacteria
Derivative XModerateE. coli
This compoundTBDTBD

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS Number) Substituent Structure Key Functional Groups Safety/Regulatory Notes
3-[(3-Ethoxyphenyl)methyl]piperidine HCl (1171079-15-4) 3-ethoxybenzyl Ethoxy, benzyl Requires inhalation first aid
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine HCl (1219957-61-5) 2,4-dibromophenoxyethyl Bromine, phenoxy No bulk transport data available
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-dichloro-3,5-dimethylphenoxyethyl Chlorine, methyl, phenoxy No CAS provided; limited data
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine HCl 3-(trifluoromethyl)phenylethyl (4-position) Trifluoromethyl, phenyl Sold for research ($248/250 mg)

Key Observations :

  • Fluorine’s electronegativity may also reduce metabolic degradation compared to ethoxy groups .
  • Positional Isomerism : The 4-position trifluoromethyl analog highlights how ring substitution sites influence molecular interactions (e.g., receptor binding).
  • Linker Flexibility: Ethyloxy (target compound) vs. phenoxyethyl (CAS 1219957-61-5 ) linkers may alter conformational stability and solubility.

Preparation Methods

Synthesis of 2-(3-Fluorobenzyloxy)ethanol Intermediate

  • Reagents: 3-fluorobenzyl chloride and ethylene glycol or 2-hydroxyethyl derivatives.
  • Conditions: Typically performed under basic conditions to promote nucleophilic substitution of chloride by the hydroxyl group.
  • Solvent: Polar aprotic solvents such as acetonitrile or ethers are commonly used.
  • Reaction:
    $$
    \text{3-Fluorobenzyl chloride} + \text{Ethylene glycol} \xrightarrow[\text{Base}]{\text{Solvent}} 2-(3\text{-fluorobenzyloxy})\text{ethanol}
    $$

This step is critical for introducing the fluorobenzyl moiety while preserving the ether linkage.

Alkylation of Piperidine

  • Reagents: Piperidine and 2-(3-fluorobenzyloxy)ethyl intermediate.
  • Base: Organic or inorganic bases such as potassium carbonate or sodium hydride to deprotonate piperidine and facilitate nucleophilic attack.
  • Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) to enhance nucleophilicity.
  • Conditions: Mild heating (room temperature to reflux) to drive the substitution reaction.
  • Reaction:
    $$
    \text{Piperidine} + 2-(3\text{-fluorobenzyloxy})\text{ethyl intermediate} \xrightarrow[\text{Base}]{\text{Solvent}} 3-{2-[(3-\text{fluorobenzyl})\text{oxy}]\text{ethyl}}\text{piperidine}
    $$

This nucleophilic substitution targets the electrophilic carbon attached to the ether oxygen.

Formation of Hydrochloride Salt

  • Reagents: Dry hydrogen chloride gas or hydrochloric acid.
  • Solvent: Diethyl ether or ethanol.
  • Procedure: The free base is dissolved or suspended in the solvent, and HCl gas is bubbled through or acid is added dropwise.
  • Outcome: Precipitation of the hydrochloride salt as a white solid, which is filtered and dried.

Representative Reaction Conditions and Yields

Step Reactants Conditions Solvent Yield (%) Notes
1 3-Fluorobenzyl chloride + ethylene glycol Base (K2CO3), reflux 4-8 h Acetonitrile 80-90 Formation of 2-(3-fluorobenzyloxy)ethanol
2 Piperidine + intermediate (Step 1 product) Base (NaH or K2CO3), 50-80 °C, 6-12 h DMF or acetonitrile 70-85 Nucleophilic substitution at 3-position
3 Free base + HCl gas or HCl solution Room temp, 2 h Diethyl ether >95 Precipitation of hydrochloride salt

Yields and conditions are typical values derived from related piperidine derivatives and fluorobenzyl ethers synthesis literature.

Research Findings and Optimization Notes

  • Nucleophilic substitution efficiency is influenced by the nature of the base and solvent polarity. Polar aprotic solvents and strong bases improve substitution rates and yields.
  • Temperature control is crucial to minimize side reactions such as elimination or over-alkylation.
  • Purification often involves recrystallization of the hydrochloride salt from solvents like ethanol or isopropanol to achieve high purity.
  • Alternative synthetic routes may involve protecting group strategies on the piperidine nitrogen or fluorobenzyl moiety to improve regioselectivity and yield.
  • Industrial scale-up benefits from continuous flow reactors to enhance mixing and heat transfer, improving reproducibility and safety when handling HCl gas.

Comparative Analysis with Related Compounds

Compound Key Differences in Preparation Commonalities
2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride Similar nucleophilic substitution; fluorine at para position Ether formation, piperidine alkylation, HCl salt formation
2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Chlorine substituent requires similar approach; possible different reactivity Use of benzyl chloride derivatives and basic conditions
(R)-3-Ethylpiperidine hydrochloride Different side chain; uses chiral resolution steps HCl salt formation, nucleophilic substitution

Q & A

Q. What are the key synthetic pathways for 3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between 3-fluorobenzyl chloride and a piperidine precursor (e.g., 3-(2-hydroxyethyl)piperidine). Key steps include:

  • Solvent selection : Anhydrous ethanol or methanol to minimize hydrolysis .
  • Base : Sodium hydroxide or potassium carbonate to deprotonate intermediates .
  • Salt formation : Addition of HCl to precipitate the hydrochloride salt .
    Optimization strategies :
  • Temperature control (60–80°C) to balance reaction rate and side-product formation .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is this compound characterized post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirms structure via proton assignments (e.g., aromatic protons at δ 7.2–7.4 ppm for 3-fluorobenzyl; piperidine ring protons at δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (e.g., 98.7% with 0.2% acetone impurity ).
  • LC/MS : Verifies molecular ion ([M+H]⁺ expected at ~270.2 amu) and fragmentation patterns .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry : Intermediate for CNS-targeting drugs (e.g., anxiolytics, antidepressants) due to fluorobenzyl-enhanced lipophilicity and blood-brain barrier penetration .
  • Neuroscience : Used in radioligand binding assays to study serotonin/dopamine receptor modulation .
  • Chemical Synthesis : Building block for piperidine derivatives via nucleophilic substitution or oxidation .

Advanced Research Questions

Q. How does the 3-fluorobenzyl substituent influence pharmacological profiles compared to analogs?

Methodological Answer: The 3-fluoro position balances lipophilicity and steric effects, distinct from 2,6-difluoro or 4-fluoro analogs. Comparative studies suggest:

Substituent Position Lipophilicity (LogP) Receptor Affinity (Ki, nM) Key Reference
3-Fluoro (target compound)2.8 (predicted)Hypothesized <100 (serotonin)
2,6-Difluoro3.550–100 (dopamine)
4-Fluoro2.3>200 (serotonin)
Experimental validation : Radioligand displacement assays (e.g., ³H-8-OH-DPAT for serotonin receptors) .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize assays : Fix receptor concentrations and buffer conditions (e.g., pH 7.4, 25°C) to reduce variability .
  • Batch consistency : Monitor purity via HPLC and adjust synthetic protocols to minimize impurities (<1%) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency discrepancies .

Q. What strategies optimize bioavailability for in vivo studies?

Methodological Answer:

  • Formulation : Use hydrochloride salt to enhance aqueous solubility (e.g., 10 mg/mL in saline) .
  • Prodrug design : Introduce ester moieties at the piperidine nitrogen for sustained release .
  • Pharmacokinetic profiling : Conduct IV/oral dosing in rodents with LC-MS/MS plasma analysis to calculate AUC and half-life .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid aerosol inhalation .
  • Storage : 2–8°C in airtight, light-resistant containers .
    Note : Toxicity data for analogs (e.g., LD₅₀ >500 mg/kg in rats) suggests moderate risk .

Q. How can mechanism-of-action studies address inconclusive target screening results?

Methodological Answer:

  • High-throughput screening : Test against a panel of 100+ GPCRs and ion channels .
  • CRISPR-Cas9 knockout : Identify genes essential for compound activity (e.g., serotonin receptor knockouts) .
  • Affinity chromatography : Immobilize the compound on agarose beads to pull down binding proteins from brain lysates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
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3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

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